molecular formula C16H15ClN4O2S B10908169 N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10908169
M. Wt: 362.8 g/mol
InChI Key: PGTVTENTLKDBGD-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, including a triazole ring, a furan ring, and a chlorinated phenyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated phenol reacts with an appropriate electrophile.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Final Coupling Reaction: The final step involves the coupling of the furan derivative with the triazole derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties, leading to the formation of sulfoxides and furanones.

    Reduction: Reduction reactions can target the nitro groups or double bonds present in the compound, resulting in the formation of amines or saturated derivatives.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones, and furanones.

    Reduction: Amines and saturated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.

    Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its ability to disrupt the growth and development of pests and weeds.

    Pharmaceuticals: It can serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. The furan and phenyl groups can interact with hydrophobic pockets in proteins, affecting their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
  • N-[(E)-{5-[(4-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
  • N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Uniqueness

The unique combination of functional groups in N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine imparts distinct chemical reactivity and biological activity. The presence of both a chlorinated phenyl group and a methylsulfanyl group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

(E)-1-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C16H15ClN4O2S/c1-11-7-12(5-6-15(11)17)22-9-14-4-3-13(23-14)8-19-21-10-18-20-16(21)24-2/h3-8,10H,9H2,1-2H3/b19-8+

InChI Key

PGTVTENTLKDBGD-UFWORHAWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)/C=N/N3C=NN=C3SC)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=NN3C=NN=C3SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.